2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-PHENYLACETAMIDE
Overview
Description
2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity .
Preparation Methods
The synthesis of 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide involves multiple steps. One common method includes the reaction of cyanoacetamide with pyridine in the presence of a base like triethylamine . The reaction conditions typically involve heating the mixture to facilitate the formation of the spiro compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups, using reagents like halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The indole moiety is known to interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other spiro compounds, 2-(2’-amino-3’-cyano-6’-methyl-2,5’-dioxo-5’,6’-dihydrospiro[indole-3,4’-pyrano[3,2-c]quinolin]-1(2H)-yl)-N-phenylacetamide is unique due to its specific structure and functional groups. Similar compounds include:
Spiro[indole-3,4’-pyridine] derivatives: These compounds share the spiro structure but differ in their functional groups and biological activities.
Indole derivatives: While they share the indole moiety, they lack the spiro connection and other functional groups present in this compound.
This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2'-amino-3'-cyano-6'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]quinoline]-1-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O4/c1-33-21-13-7-5-11-18(21)25-24(27(33)36)29(20(15-30)26(31)38-25)19-12-6-8-14-22(19)34(28(29)37)16-23(35)32-17-9-3-2-4-10-17/h2-14H,16,31H2,1H3,(H,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKIPFDKNVIHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C4(C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC=C6)C(=C(O3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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